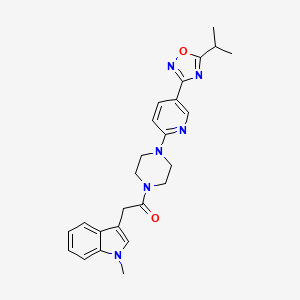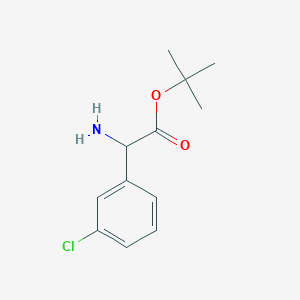![molecular formula C18H22Cl2N2O3 B2759410 2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3,4-dichloroanilino)-4-oxobutanoic acid CAS No. 484048-93-3](/img/structure/B2759410.png)
2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3,4-dichloroanilino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a cyclohexenyl group, an ethylamino group, a dichloroanilino group, and a carboxylic acid group . The presence of these groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of this compound would likely involve several steps, each introducing a different functional group. For example, the cyclohexenyl group might be introduced through a Diels-Alder reaction, the ethylamino group through a nucleophilic substitution reaction, and the carboxylic acid group through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexenyl group would introduce a degree of cyclic strain into the molecule, while the ethylamino and dichloroanilino groups could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to the presence of several different functional groups. For example, the ethylamino group could act as a nucleophile in substitution reactions, while the carboxylic acid group could act as an electrophile in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of several different functional groups. For example, the carboxylic acid group would likely make the compound acidic, while the ethylamino group could make it basic .科学的研究の応用
Synthesis and Chemical Reactivity
Research on the synthesis and reactivity of structurally related compounds highlights the potential of 2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3,4-dichloroanilino)-4-oxobutanoic acid in developing novel therapeutic agents and understanding chemical reactions. For instance, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized, demonstrating potent urease inhibitory activity and offering insights into enzyme inhibition kinetics and drug design (Nazir et al., 2018). Similarly, studies on cycloaddition reactions and the synthesis of cycloalkanone derivatives reveal the compound's utility in creating structurally complex molecules with potential biological activity (Matsuo et al., 2009; Okoro et al., 2006).
Catalytic Activity and Organic Synthesis
The compound's relevance extends to its potential role in catalysis and the synthesis of novel organic molecules. New soluble Co(II) and Fe(II) phthalocyanines have been synthesized, showing significant catalytic activity in the oxidation of cyclohexene, underscoring the importance of structurally related compounds in catalytic processes (Saka et al., 2013). Additionally, the synthesis of trifluoromethyl heterocycles from a single precursor illustrates the versatility of similar compounds in accessing a wide range of bioactive molecules (Honey et al., 2012).
Antibacterial Activity
The exploration of new farnesylcyclohexenones from deep sea-derived fungi, exhibiting antibacterial activity against Staphylococcus aureus, showcases the potential biomedical applications of cyclohexenyl-based compounds. These studies suggest that structurally related compounds could serve as leads for the development of new antibacterial agents (Cheng et al., 2018).
作用機序
特性
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(3,4-dichloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O3/c19-14-7-6-13(10-15(14)20)22-17(23)11-16(18(24)25)21-9-8-12-4-2-1-3-5-12/h4,6-7,10,16,21H,1-3,5,8-9,11H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCROSGKVVSZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

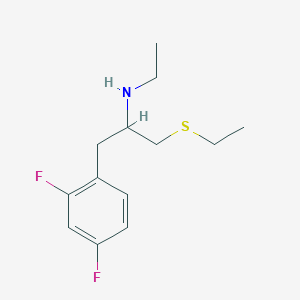
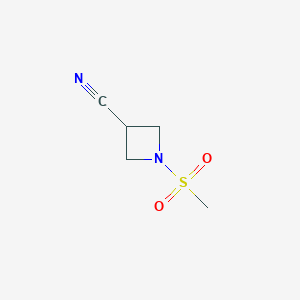
![(1R,5S)-8-(2-(1H-pyrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2759329.png)
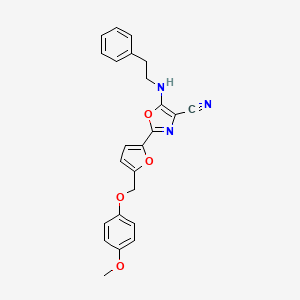
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2759335.png)

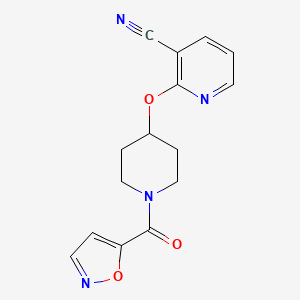
![6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2759340.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2759342.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2759343.png)
![3-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-2,4-dimethyl-N-pyridin-4-yl-benzenesulfonamide](/img/structure/B2759345.png)
